molecular formula C4H7F3O2 B144922 (R)-4,4,4-Trifluorobutane-1,3-diol CAS No. 135859-36-8

(R)-4,4,4-Trifluorobutane-1,3-diol

Cat. No.: B144922
CAS No.: 135859-36-8
M. Wt: 144.09 g/mol
InChI Key: SCLIIHMYYAHRGK-GSVOUGTGSA-N
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Description

®-4,4,4-Trifluorobutane-1,3-diol is an organic compound characterized by the presence of three fluorine atoms attached to the fourth carbon of a butane chain, with hydroxyl groups on the first and third carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,4,4-Trifluorobutane-1,3-diol typically involves the fluorination of butane derivatives. One common method is the reaction of 4,4,4-trifluorobutanal with a reducing agent such as sodium borohydride in the presence of a solvent like methanol. The reaction proceeds under mild conditions, yielding ®-4,4,4-Trifluorobutane-1,3-diol as the primary product.

Industrial Production Methods

Industrial production of ®-4,4,4-Trifluorobutane-1,3-diol may involve more scalable processes, such as continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-4,4,4-Trifluorobutane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form butane derivatives with different functional groups.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogen exchange reactions can be facilitated by reagents such as sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-4,4,4-Trifluorobutane-1,3-diol can yield 4,4,4-trifluorobutanal or 4,4,4-trifluorobutanoic acid.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C4_4H7_7F3_3O2_2
  • Molecular Weight : 144.09 g/mol
  • CAS Number : 135859-36-8
  • Chirality : Contains a chiral center at the second carbon atom.

The compound features two hydroxyl (-OH) groups and a trifluoromethyl group, which contributes to its distinct chemical behavior. The synthesis of (R)-4,4,4-trifluorobutane-1,3-diol typically involves catalytic hydrogenation of 4,4,4-trifluorobutanal using palladium catalysts in methanol.

Pharmaceutical Applications

This compound serves as a critical building block in the synthesis of various pharmaceutical compounds:

  • Anti-Cancer Drugs : It is utilized in the synthesis of intermediates for anti-cancer medications. For example, it plays a role in the production of celecoxib, an anti-inflammatory drug known for its rapid pain relief properties .

Case Study: Synthesis of Celecoxib Intermediates

A notable synthetic route involves the transformation of this compound into 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione. This intermediate is crucial for the formulation of celecoxib .

Material Science Applications

In materials science, this compound is explored for its potential use in developing advanced materials due to its fluorinated structure:

  • Fluorinated Polymers : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Table 1: Properties of Fluorinated Polymers Derived from this compound

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
HydrophobicityIncreased

Catalytic Applications

The compound is also significant in catalysis:

  • Organocatalytic Reactions : It has been employed in stereoselective organocatalytic conjugate addition reactions. For instance, it can be used to prepare 4,4,4-trifluorocrotonaldehyde which acts as a versatile precursor for forming trifluoromethylated stereogenic centers .

Case Study: Organocatalytic Synthesis

Research demonstrates the successful use of this compound in organocatalytic processes that yield high enantioselectivity in subsequent reactions involving various nucleophiles .

Mechanism of Action

The mechanism of action of ®-4,4,4-Trifluorobutane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atoms can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluorobutanol: Similar structure but with only one hydroxyl group.

    4,4,4-Trifluorobutanal: An aldehyde derivative with similar fluorination.

    4,4,4-Trifluorobutanoic acid: A carboxylic acid derivative with similar fluorination.

Uniqueness

®-4,4,4-Trifluorobutane-1,3-diol is unique due to the presence of two hydroxyl groups and three fluorine atoms, which confer distinct chemical and physical properties. These features make it particularly valuable for applications requiring specific reactivity and stability profiles.

Biological Activity

(R)-4,4,4-Trifluorobutane-1,3-diol is a fluorinated compound that has garnered interest in various fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its trifluoromethyl group which significantly influences its chemical reactivity and biological interactions. The synthesis of this compound typically involves chiral resolution techniques to obtain the desired enantiomer. Recent studies have employed enzymatic methods for the separation of stereoisomers, enhancing the yield of optically active forms suitable for biological testing .

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes due to its lipophilic nature .

2. Antitumor Activity

The compound has also been studied for its potential antitumor effects. In a series of assays involving human cancer cell lines, this compound demonstrated significant cytotoxicity. The IC50 values varied depending on the cell line but were generally in the low micromolar range, suggesting a potent antitumor effect .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound resulted in improved locomotor activity and reduced markers of oxidative stress in brain tissues .

Study 1: Antimicrobial Efficacy

A study published in 2022 evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was tested using a broth microdilution method to determine minimum inhibitory concentrations (MIC). Results showed that the MIC for S. aureus was 32 µg/mL while for E. coli it was 64 µg/mL.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Antitumor Activity

In a separate investigation focusing on its antitumor properties, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 5 µM after 48 hours of treatment.

Cell LineIC50 (µM)
MCF-75

The biological activities attributed to this compound are thought to stem from its ability to interact with cellular membranes and proteins due to its unique trifluoromethyl group. This group can enhance lipophilicity and alter the electronic properties of the molecule, leading to increased permeability through lipid bilayers and enhanced interaction with biomolecules .

Properties

IUPAC Name

(3R)-4,4,4-trifluorobutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O2/c5-4(6,7)3(9)1-2-8/h3,8-9H,1-2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLIIHMYYAHRGK-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292570
Record name (3R)-4,4,4-Trifluoro-1,3-butanediol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135859-36-8
Record name (3R)-4,4,4-Trifluoro-1,3-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135859-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-4,4,4-Trifluoro-1,3-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Butanediol, 4,4,4-trifluoro-, (3R)
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Synthesis routes and methods

Procedure details

2,4-Dihydroxy-1,1,1-trifluorobutane (3) is prepared by sequential reduction of ethyl 4,4,4-trifluoroacetoacetate then ethyl 3-hydroxyl-4,4,4-trifluorobutyrate. Any effective reducing agent can be used. Most preferably, the reactions are conducted as follows. To a solution of ethyl 4,4,4-trifluoroacetoacetate (1) (18.4 g, 100 mmol) in ether (200 mL) is added sodium borohydride (NaBH4) (4 g, 105 mmol) in several portions over a period of 30 min at 0°-5° C. The reaction mixture is stirred at 0°-5° C. for 1 hour and at room temperature overnight. Hydrochloric acid (10%, 100 mL) is carefully added and the solid is removed by filtration. The aqueous layer is extracted with ether (150 mL) and the combination is dried over Na2SO4, filtered and evaporated to give 18.0 g clear liquid (98%). The liquid comprises ethyl 3-hydroxy-4,4,4-trifluorobutyrate (2) (M. Tordeux and C. Wakselman, J. Fluorine Chem., 20:301-306 (1982). The solution of the liquid in ether (50 mL) is added to a suspension of lithium aluminum hydride (6 g, 0.157 mol) in ether (50 mL) at 0°-5° C. for 80 minutes. After being stirred overnight at room temperature, 100 mL of 10% HCl is very carefully added to decompose excessive lithium aluminum hydride (LiAlH4). The aqueous residue is extracted by ether or ethyl acetate (2×150 mL) and the combination dried, filtered and evaporated to afford 12.6 g clear liquid of 2,4-dihydroxy-1,1,1-trifluorobutane (FIG. 1, (3)). The above procedure was conducted and a yield of 88% obtained. The boiling point of compound (3) was 51.5°-54.0° C./0.32 mmHg. The structure was verified with 1H Nuclear Magnetic Resonance (1HNMR) as follows: (CDCl3 /TMS): δ8 6.05 (d, J=6.6 Hz, 1H, 2-OH), 4.60 (s, 1H, 4-OH), 4.03 (m, 1H, CH), 3.56 (s, 2H, 4--CH2), 1.59 (m, 2H, 3-CH2) ppm. This compound was previously described by M. Tordeux, et al., J. Fluorine Chem. 20:301-306 (1982).
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